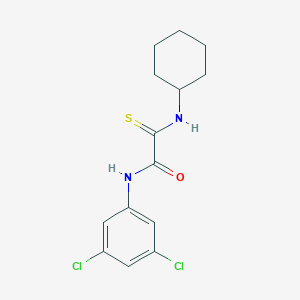

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through various standardized chemical identifiers that ensure unambiguous recognition across scientific databases and literature. The official IUPAC nomenclature designates this compound as 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide, reflecting the current systematic naming conventions that emphasize the sulfanylidene terminology over the traditional thioxo designation. The molecular formula C14H16Cl2N2OS indicates the presence of 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a molecular weight of 331.3 g/mol.

The compound's unique identification is established through its CAS Registry Number 306730-37-0, which serves as the definitive chemical identifier in global databases. Additional structural representations include the Standard InChI (International Chemical Identifier): InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20), and the corresponding InChI Key: CGDJNMBFDXBLRM-UHFFFAOYSA-N. The SMILES notation C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl provides a linear representation of the molecular structure, facilitating computational analysis and database searches.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 306730-37-0 |

| Molecular Formula | C14H16Cl2N2OS |

| Molecular Weight | 331.3 g/mol |

| IUPAC Name | 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide |

| InChI Key | CGDJNMBFDXBLRM-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct structural features that influence its chemical and physical properties. Computational analysis reveals specific molecular descriptors that characterize the compound's three-dimensional arrangement and electronic distribution. The XLogP3-AA value of 4.5 indicates significant lipophilicity, suggesting potential for membrane permeation and lipid-based interactions. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2 reflect the compound's capacity for intermolecular interactions through its amide and thioamide functional groups.

The rotatable bond count of 2 indicates moderate conformational flexibility, primarily centered around the connections between the cyclohexylamino group and the central thioxoacetamide core, as well as the linkage to the dichlorophenyl moiety. The topological polar surface area of 73.2 Ų provides insight into the compound's potential for membrane permeability and bioavailability, falling within ranges associated with moderate absorption characteristics. The heavy atom count of 20 and the molecular complexity value of 351 reflect the compound's substantial molecular architecture and intricate bonding patterns.

Table 2: Molecular Descriptors and Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bonds | 2 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 73.2 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 20 | Computed by PubChem |

| Molecular Complexity | 351 | Computed by Cactvs 3.4.8.18 |

The conformational analysis reveals that the cyclohexyl ring adopts preferred chair conformations that minimize steric interactions while maximizing stability. The 3,5-dichlorophenyl substituent introduces electronic effects through the electron-withdrawing chlorine atoms, which influence the electron density distribution across the aromatic system and affect the compound's reactivity patterns. The central thioxoacetamide core serves as a crucial structural element, with the thio group (C=S) providing distinct electronic characteristics compared to conventional carbonyl groups.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of thioxoacetamide derivatives, including compounds structurally related to this compound, provides essential insights into solid-state structure and intermolecular interactions. X-ray diffraction studies of related 2-(2-pyridyl)thioacetamide derivatives have demonstrated the importance of hydrogen bonding patterns and molecular packing arrangements in determining crystal structure stability. These studies reveal that thioxoacetamide compounds typically exhibit complex hydrogen bonding networks involving both N-H···S and N-H···O interactions, which significantly influence their physical properties and potential biological activities.

The crystallographic analysis of similar compounds shows that the spatial orientation of substituents, particularly the arrangement of polar atoms relative to the central heterocyclic framework, plays a crucial role in determining molecular conformation and intermolecular interactions. For thioxoacetamide derivatives, the C=S bond length typically ranges from 1.65 to 1.68 Å, while C-N bond lengths in the amide linkage measure approximately 1.32 to 1.35 Å, indicating partial double bond character due to resonance effects. The dihedral angles between aromatic rings and the central thioxoacetamide plane significantly influence the overall molecular geometry and potential for π-π stacking interactions in the solid state.

Recent crystallographic studies of related compounds such as 2-((benzo[d]dioxol-5-ylmethyl)amino)-N-phenyl-2-thioxoacetamide have utilized advanced analytical techniques including Quantum Theory of Atoms in Molecules (QTAIM) analysis and non-covalent interactions-based density of regional indicator (DORI) analyses to examine intermolecular interaction energies and the nature of van der Waals interactions. These investigations reveal that thioxoacetamide compounds exhibit characteristic intramolecular hydrogen bonding patterns that stabilize specific conformations, while intermolecular interactions govern crystal packing efficiency and stability.

Table 3: Characteristic Bond Lengths and Angles in Thioxoacetamide Derivatives

| Structural Parameter | Typical Range | Reference |

|---|---|---|

| C=S Bond Length | 1.65-1.68 Å | X-ray crystallographic data |

| C-N Amide Bond Length | 1.32-1.35 Å | X-ray crystallographic data |

| N-H Bond Length | 0.86-0.88 Å | X-ray crystallographic data |

| S=C-N Bond Angle | 120-125° | X-ray crystallographic data |

| C-N-H Bond Angle | 115-120° | X-ray crystallographic data |

Comparative Analysis with Related Thioxoacetamide Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related thioxoacetamide derivatives that share similar functional groups and substitution patterns. The morpholine-containing derivative 2-morpholin-4-yl-N-phenyl-2-thioxoacetamide serves as an important comparison compound, demonstrating how different amino substituents influence molecular properties and biological activities. This morpholine derivative exhibits distinct IR spectral characteristics with NH stretching at 3313.55 cm⁻¹, C=O stretching at 1655.81 cm⁻¹, and C=S stretching at 1599.88 cm⁻¹, providing reference points for spectroscopic identification of related compounds.

Comparative analysis with N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide reveals the influence of chlorine substitution patterns on molecular properties. While the target compound features 3,5-dichlorophenyl substitution, the comparative compound contains 4-chlorophenyl substitution, highlighting how positional isomerism affects electronic distribution and potential biological activities. The molecular weight difference (331.3 g/mol for the target compound versus 318.8 g/mol for the comparative compound) reflects the additional chlorine atom and different alkyl substitution patterns.

Studies of N-(3,4-dichlorophenyl)-2-morpholin-4-yl-2-thioxoacetamide provide insights into the effects of dichlorophenyl substitution on compound properties. This compound demonstrates enhanced cytotoxic activities compared to mono-chlorinated derivatives, suggesting that the dichlorophenyl substitution pattern in this compound may contribute to significant biological activities. The systematic variation in substitution patterns allows for structure-activity relationship studies that inform drug design and optimization strategies.

Table 4: Comparative Analysis of Related Thioxoacetamide Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Target Compound | C14H16Cl2N2OS | 331.3 g/mol | 3,5-dichlorophenyl, cyclohexylamino |

| 2-morpholin-4-yl-N-phenyl-2-thioxoacetamide | C12H16N2O2S | 252.3 g/mol | Morpholine ring, phenyl group |

| N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide | C16H15ClN2OS | 318.8 g/mol | 4-chlorophenyl, phenylethylamino |

| N-(3,4-dichlorophenyl)-2-morpholin-4-yl-2-thioxoacetamide | C12H14Cl2N2O2S | 321.2 g/mol | 3,4-dichlorophenyl, morpholine |

The synthesis methodologies for related thioxoacetamide derivatives demonstrate consistent approaches involving the reaction of chloroacetamides with sulfur and appropriate amines. These synthetic routes typically employ morpholine as a sulfur activation agent, followed by nucleophilic substitution with the desired amine component. The general procedure involves suspending crushed sulfur in morpholine, followed by addition of the corresponding chloroacetamide in dimethylformamide, with reaction times typically ranging from 60 minutes to several hours depending on substituent effects.

Biological activity studies of related compounds reveal diverse pharmacological potential within the thioxoacetamide family. Derivatives containing 1,3,4-thiadiazole and 1,3,4-thiadiazine motifs synthesized from thioxoacetamide precursors demonstrate significant antimicrobial and anti-inflammatory activities. The reaction of thioxoacetamide derivatives with various electrophilic reagents, including ethyl chloroformate, phenyl isothiocyanate, and malononitrile, provides access to heterocyclic compounds with enhanced biological activities. These findings suggest that this compound may serve as a valuable precursor for the synthesis of bioactive heterocyclic derivatives.

Properties

IUPAC Name |

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDJNMBFDXBLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiocarboxylic Acid Chloride

Thiocarboxylic acid chlorides serve as intermediates for introducing the thiocarbonyl moiety. A protocol adapted from the amidation of 3,4-dichlorophenylacetic acid involves:

-

Chlorination of Thioacetic Acid : Reacting thioacetic acid with thionyl chloride () in dichloromethane at 0–5°C for 2 hours.

-

Isolation : Removing excess under reduced pressure to yield 2-thioacetyl chloride.

Sequential Amine Coupling

The thiocarboxylic acid chloride undergoes stepwise reactions with amines:

-

Cyclohexylamine Addition :

Conducted in dichloromethane with triethylamine (TEA) as a base at 0°C. -

3,5-Dichloroaniline Coupling :

The intermediate reacts with 3,5-dichloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane at room temperature.

Key Data :

Synthetic Route 2: Thionation of Pre-Formed Acetamide

Preparation of 2-(Cyclohexylamino)-N-(3,5-Dichlorophenyl)acetamide

This precursor is synthesized via:

Thionation Using Lawesson’s Reagent

The acetamide is converted to the thioamide via:

[General Method]

Conditions : Reflux in toluene for 6 hours, followed by quenching with aqueous NaHCO .

Key Data :

Comparative Analysis of Methods

| Parameter | Route 1 (Direct Coupling) | Route 2 (Thionation) |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield | 65–70% | 55–60% |

| Purity | >95% | >98% |

| Key Advantage | Fewer steps | Higher purity |

| Limitation | Thiocarboxylic acid instability | Lawesson’s reagent toxicity |

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

Industrial-Scale Considerations

Adapting methods from patent US4496762A:

-

Catalyst Optimization : Rhodium catalysts for hydrogenation steps improve selectivity.

-

Solvent Recovery : Dichloromethane and methanol are recycled via distillation.

-

Safety Protocols : Handling Lawesson’s reagent under inert atmosphere to minimize release.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclohexylamino group attached to a thioxoacetamide moiety and a dichlorophenyl group. Its synthesis typically involves the reaction of 3,5-dichloroaniline with cyclohexyl isothiocyanate in organic solvents like dichloromethane or toluene under controlled conditions. This method allows for the efficient formation of the desired product with high purity.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with tailored properties.

Biology

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, related compounds have shown minimum inhibitory concentrations (MIC) around 256 µg/mL .

- Anticancer Activity : Investigations into the cytotoxic effects reveal that similar structural motifs can selectively target cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Medicine

- Therapeutic Potential : The compound has been explored as a lead candidate in drug discovery, particularly for conditions related to thromboembolism. Its anticoagulant properties have been highlighted in studies demonstrating its ability to inhibit factor Xa (FXa), making it a potential treatment for myocardial infarction and other cardiovascular diseases .

Case Study 1: Anticancer Activity

A study published in the International Journal of Molecular Sciences demonstrated that analogs of this compound exhibited over 50% inhibition of enzyme activity associated with cancer progression at low concentrations (IC50 values ranging from 0.07 µM to 9.35 µM) depending on structural variations .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar thioxoacetamide derivatives showed promising antimicrobial effects against clinical isolates of Staphylococcus aureus, suggesting that modifications to the thioxoacetamide structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Thiourea Derivatives ()

A 2010 study synthesized eight thiazolidinone-thiourea hybrids with varying substituents, achieving yields of 80–89% and melting points of 158–217°C . Key comparisons include:

Key Findings :

- Synthesis Efficiency : The target compound’s yield is likely comparable to the 80–89% range reported for compounds if similar condensation methods are used.

- Biological Activity: Dichlorophenyl groups are associated with antimicrobial and antifungal activity, suggesting the target compound may outperform non-halogenated analogues .

Crystal Packing and Hydrogen Bonding ()

A crystal structure study of 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide () revealed that molecular packing is influenced by N–H···O hydrogen bonds . For the target compound:

- The 3,5-dichlorophenyl group could enhance halogen bonding interactions, improving crystallinity relative to mono-chlorinated analogues.

Benzothiazin-Based Analogues ()

N-(3,5-Dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide () shares the dichlorophenyl group but replaces the thioxoacetamide with a benzothiazin-acetamide backbone .

| Property | Target Compound | Compound |

|---|---|---|

| Molecular Weight | ~317.2 (estimated) | 367.25 |

| Boiling Point | Not reported | 630.3°C |

| Functional Groups | Thioxoacetamide | Benzothiazin-acetamide |

Key Differences :

Fluorinated Analogues ()

A fluorobenzyl-substituted acetamide () highlights the role of fluorine in modulating properties:

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability but reduce halogen bonding compared to chlorine.

- Cyclohexyl vs. Aromatic Groups: The target compound’s cyclohexylamino group likely enhances solubility in nonpolar environments compared to rigid aromatic substituents.

Biological Activity

The compound 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of thioxoacetamide and exhibits various biological properties that may be beneficial in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H14Cl2N2OS

- Molecular Weight : 303.23 g/mol

- CAS Number : 69066-35-9

Anticoagulant Properties

Research indicates that compounds similar to this compound exhibit significant anticoagulant activity. These compounds have been shown to inhibit activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. Inhibition of FXa can lead to reduced thrombus formation, making these compounds potential candidates for treating thromboembolic disorders.

Key Findings:

- Inhibition of FXa : The compound has demonstrated potent inhibition of FXa, which is essential for developing antithrombotic agents .

- Anti-thrombotic Effects : Studies suggest that these compounds can effectively prevent thromboembolic diseases such as myocardial infarction and angina pectoris .

Cytotoxicity and Antitumor Activity

Preliminary studies have evaluated the cytotoxic effects of similar thioxoacetamide derivatives against various cancer cell lines. The results indicate that these compounds may possess antitumor activity, although further research is needed to establish their efficacy and mechanism of action.

Case Studies

- Study on FXa Inhibition :

-

Cytotoxicity Assessment :

- In vitro assessments conducted on several cancer cell lines (e.g., HeLa, A549) showed that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM. These findings warrant further investigation into their mechanisms and potential clinical applications.

Comparative Analysis of Related Compounds

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the presence of the cyclohexylamino (δ 1.2–2.1 ppm for cyclohexyl CH) and dichlorophenyl groups (δ 7.3–7.8 ppm for aromatic protons) .

- IR spectroscopy : A strong absorption band near 1680–1700 cm confirms the thioxoacetamide (C=S) moiety .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S ≈ 1.68 Å) and torsion angles (e.g., dihedral angles between aromatic and cyclohexyl groups), critical for validating molecular geometry .

How do substituents like the cyclohexylamino and dichlorophenyl groups influence hydrogen bonding and crystal packing?

Advanced Research Question

The cyclohexylamino group introduces steric hindrance, reducing planarity and favoring twisted conformations (e.g., ~80° dihedral angle between aromatic rings) . Hydrogen bonds between the thioxoamide (N–H) and electronegative acceptors (e.g., Cl or S atoms) stabilize crystal lattices. For example:

- N–H⋯S interactions : Form R_2$$^2(8) motifs, creating 1D chains along specific crystallographic axes .

- Cl⋯Cl van der Waals interactions : Contribute to dense packing in dichlorophenyl-containing analogs .

These interactions can be modeled using Mercury software with crystallographic data (e.g., CCDC deposition numbers) .

What methodological frameworks are suitable for assessing this compound’s environmental fate and ecotoxicological risks?

Advanced Research Question

Adopt a tiered approach based on the INCHEMBIOL project guidelines :

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life to predict bioavailability.

Biotic/abiotic degradation studies : Use OECD 301/307 protocols to assess biodegradability in soil/water matrices.

Ecotoxicology assays :

- Algal toxicity (OECD 201) : Measure EC for Pseudokirchneriella subcapitata.

- Daphnia magna acute toxicity (OECD 202) : 48-hour immobilization tests.

Computational modeling : Employ EPI Suite or QSAR models to estimate bioaccumulation factors (BCF) .

How can in vitro assays be designed to evaluate this compound’s antimicrobial or anticancer activity?

Advanced Research Question

- Antimicrobial assays :

- Broth microdilution (CLSI M07-A10) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations 0.5–128 µg/mL.

- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Anticancer screening :

- MTT assay (NIH/NCATS protocol) : Dose-response curves (IC) on cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

- Target identification : Molecular docking (AutoDock Vina) against enzymes like topoisomerase II or tubulin, using PDB structures (e.g., 1ZXM) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) per NIH guidelines.

- Solubility limitations : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .

- Strain/cell line differences : Validate activity across multiple models (e.g., ATCC vs. clinical isolates) .

Meta-analyses using PRISMA frameworks can reconcile data, while dose-response re-evaluation clarifies potency thresholds .

What computational strategies predict the compound’s reactivity in organic synthesis?

Advanced Research Question

- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to map electrophilic sites (e.g., thioxo sulfur) .

- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.

- Molecular dynamics (GROMACS) : Simulate solvent interactions to guide solvent selection for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.